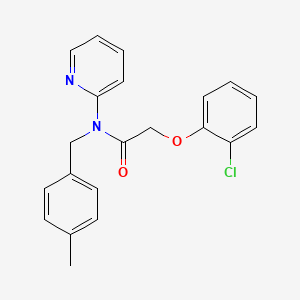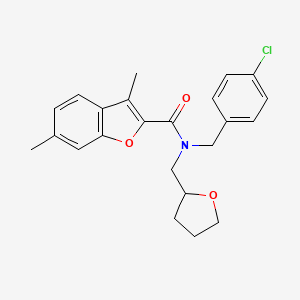![molecular formula C21H25ClN2O3S B11352405 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11352405.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a carboxamide group
Preparation Methods
The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-chlorobenzylsulfonyl chloride, under basic conditions.
Attachment of the Carboxamide Group: The final step involves the reaction of the intermediate with 4-methylbenzylamine to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide: This compound lacks the 4-methylbenzyl group, which may affect its biological activity and chemical properties.
1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its suitability for various applications.
Properties
Molecular Formula |
C21H25ClN2O3S |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-2-4-17(5-3-16)14-23-21(25)19-10-12-24(13-11-19)28(26,27)15-18-6-8-20(22)9-7-18/h2-9,19H,10-15H2,1H3,(H,23,25) |
InChI Key |
RYRWBCHSGGSULA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11352333.png)
![5-(3,4-dimethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11352342.png)
![3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11352346.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11352347.png)
![N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11352353.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide](/img/structure/B11352364.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide](/img/structure/B11352370.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11352379.png)
![2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11352382.png)


![3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11352399.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11352403.png)
